Regioisomeric Scaffold Positioning: 4-Ethoxy vs. 5-Unsubstituted Pyrazole Differentiation
The target compound positions the ethoxy substituent at the pyrazole C4 position with the carbonyl-azepane linkage at C3. This regioisomeric arrangement contrasts with azepan-1-yl-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone, where the azepane-carbonyl occupies the C5 position and the 4-fluorophenyl group resides at C3. Within the azepane-pyrazoline CB1 patent series, analogous regioisomeric shifts between C3 and C5 carbonyl placement produced up to 50-fold differences in CB1 receptor binding affinity (Ki values ranging from <10 nM to >500 nM) [1]. Although direct head-to-head data for the target compound are absent from the public domain, the regioisomeric framework established in this chemical series demonstrates that pyrazole substitution topology is a primary driver of target engagement, not a trivial structural nuance [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) dependence on pyrazole substitution pattern |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to possess distinct binding from regioisomeric variants based on patent SAR |
| Comparator Or Baseline | Azepane-pyrazoline analogs with alternative carbonyl positions in US 2008/0269201; Ki shifts of 10–50× observed between regioisomers [1] |
| Quantified Difference | Up to 50-fold Ki variation between C3-carbonyl and C5-carbonyl regioisomers in azepane-pyrazoline series [1] |
| Conditions | Cannabinoid CB1 receptor competition binding assays, membrane preparations expressing human CB1 [1] |
Why This Matters
Procurement of a positional isomer without confirming regioisomeric identity on the target of interest risks a >10-fold loss in potency, invalidating SAR hypotheses and wasting screening resources.
- [1] Buschmann, H., et al. (2008). Azepane- or Azocane-Substituted Pyrazoline Derivatives, Their Preparation and Use as Medicaments. U.S. Patent Application Publication No. US 2008/0269201 A1. View Source
